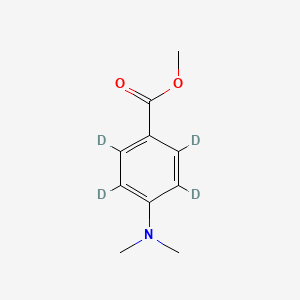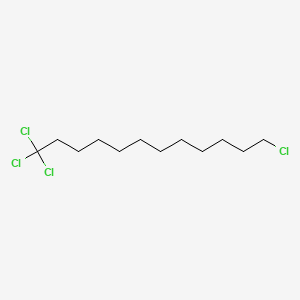
3-(Aminomethylene)-2H-1-benzopyran-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethylene)-2H-1-benzopyran-2,4(3H)-dione is a heterocyclic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of an aminomethylene group attached to the benzopyran ring system. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethylene)-2H-1-benzopyran-2,4(3H)-dione can be achieved through various synthetic routes. One common method involves the condensation of 3-indolecarbaldehydes with secondary amines . The reaction typically proceeds under mild conditions, and the resulting product can be purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethylene)-2H-1-benzopyran-2,4(3H)-dione undergoes various chemical reactions, including:
Condensation Reactions: Reaction with active methylene compounds to form condensation products.
Substitution Reactions: Reaction with electrophiles such as alkyl and acyl halides to form substituted derivatives.
Common Reagents and Conditions
Electrophiles: Alkyl and acyl halides.
Nucleophiles: Secondary amines.
Catalysts: Palladium catalysts for oxidative tandem reactions.
Major Products Formed
The major products formed from these reactions include 1,3-disubstituted indole derivatives and various substituted benzopyran derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(Aminomethylene)-2H-1-benzopyran-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity or receptor binding. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and optimize its efficacy .
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethylene)-3H-indoles: These compounds share a similar aminomethylene group and exhibit comparable reactivity and biological activities.
Quinazolinone Derivatives: These compounds also possess a benzopyran ring system and are known for their diverse pharmacological properties.
Uniqueness
3-(Aminomethylene)-2H-1-benzopyran-2,4(3H)-dione is unique due to its specific structural features and the presence of the aminomethylene group, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H7NO3 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
4-hydroxy-3-methanimidoylchromen-2-one |
InChI |
InChI=1S/C10H7NO3/c11-5-7-9(12)6-3-1-2-4-8(6)14-10(7)13/h1-5,11-12H |
InChI Key |
LTQGJAZSKLWADU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C=N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


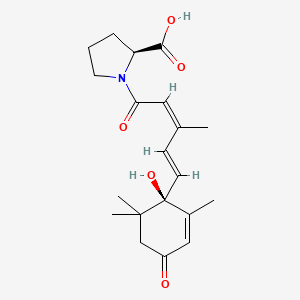
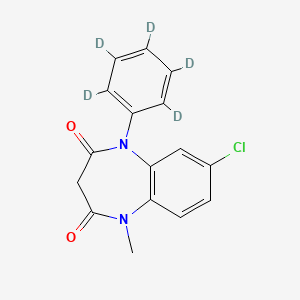

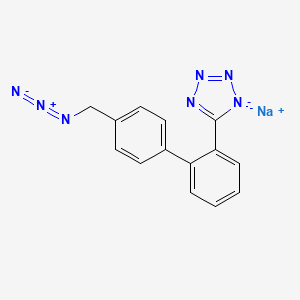
![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoic acid](/img/structure/B13445382.png)

![tert-butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate](/img/structure/B13445388.png)
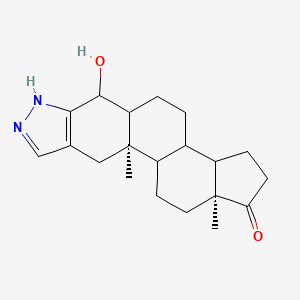
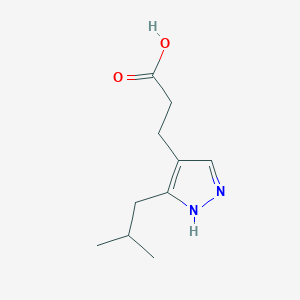
![methyl 4-[(1R,2R)-1,2-diamino-2-(4-methoxycarbonylphenyl)ethyl]benzoate;dihydrochloride](/img/structure/B13445402.png)
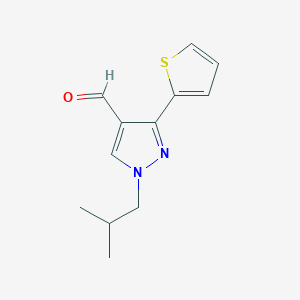
amino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B13445416.png)
